![molecular formula C27H27FN8O3 B1667227 BMS-599626 CAS No. 714971-09-2](/img/structure/B1667227.png)
BMS-599626
Übersicht
Beschreibung
Es ist bekannt für seine hohe Potenz mit Halbmaximalen Inhibitorkonzentrationen von 20 Nanomolar bzw. 30 Nanomolar . Diese Verbindung ist besonders bedeutsam in der Krebsforschung, da sie die Proliferation von Tumorzellen, die hohe Mengen an humanem epidermalen Wachstumsfaktorrezeptor 1 und/oder humanem epidermalen Wachstumsfaktorrezeptor 2 exprimieren, hemmen kann .
Herstellungsmethoden
Die Synthese von AC480 umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, gefolgt von der Einführung verschiedener funktioneller Gruppen. Die gesamten cytoplasmatischen Sequenzen des humanen epidermalen Wachstumsfaktorrezeptors 1, des humanen epidermalen Wachstumsfaktorrezeptors 2 und des humanen epidermalen Wachstumsfaktorrezeptors 4 werden als rekombinante Proteine in Sf9-Insektenzellen exprimiert. Der humane epidermale Wachstumsfaktorrezeptor 1 und der humane epidermale Wachstumsfaktorrezeptor 4 werden als Fusionsproteine mit Glutathion-S-Transferase exprimiert und durch Affinitätschromatographie an Glutathion-S-Sepharose gereinigt . Der humane epidermale Wachstumsfaktorrezeptor 2 wird in den pBlueBac4-Vektor subkloniert und als nichtmarkiertes Protein unter Verwendung eines internen Methionincodon für die Translationsinitiierung exprimiert . Das trunkierte humane epidermale Wachstumsfaktorrezeptor 2-Protein wird durch Chromatographie an einer DEAE-Sepharose-Säule isoliert, die in einem Puffer mit 0,1 molarer Natriumchloridlösung äquilibriert ist, und das rekombinante Protein wird mit einem Puffer mit 0,3 molarer Natriumchloridlösung eluiert .
Wissenschaftliche Forschungsanwendungen
Chemosensitization Studies
BMS-599626 has been evaluated in various preclinical studies to assess its ability to sensitize cancer cells to chemotherapeutic drugs. Notably, it has demonstrated significant chemosensitization effects in ABCG2-overexpressing cell lines such as NCI-H460/MX20. Treatment with this compound at non-cytotoxic concentrations resulted in decreased IC50 values for substrate drugs like mitoxantrone and topotecan, indicating enhanced sensitivity .
Table 1: Summary of Efficacy Studies
Cell Line | Drug Tested | IC50 (Control) | IC50 (this compound Treated) | Sensitization Factor |
---|---|---|---|---|
NCI-H460/MX20 | Mitoxantrone | X nM | Y nM | Z |
NCI-H460/MX20 | Topotecan | A nM | B nM | C |
HEK293/ABCC10 | Vincristine | D nM | E nM | F |
Note: Specific values for IC50 and sensitization factors are to be filled based on experimental data.
In Vivo Studies
In vivo studies have further corroborated the findings from cell culture experiments. Animal models treated with this compound showed reduced tumor growth rates when combined with standard chemotherapeutics compared to controls. These studies highlight the potential for this compound to improve therapeutic outcomes in patients with cancers characterized by HER overexpression and ABCG2-mediated drug resistance .
Clinical Trials
This compound is currently being investigated in clinical trials focused on treating advanced solid malignancies that express HER2 or epidermal growth factor receptor (EGFR). These trials aim to evaluate its safety, tolerability, and efficacy when used alone or in combination with other anticancer agents .
Wirkmechanismus
Target of Action
BMS-599626, also known as AC480, is a potent and selective inhibitor of the human epidermal growth factor receptor (HER) kinase family . The primary targets of this compound are HER1 (also known as EGFR) and HER2 . These receptors play a crucial role in cell proliferation and survival, and their overexpression or mutation is often associated with various types of cancers .
Mode of Action
This compound inhibits the kinase activity of HER1 and HER2 by competing with their ATP-binding sites . This inhibition abrogates HER1 and HER2 signaling, thereby preventing the proliferation of tumor cells that depend on these receptors . Furthermore, this compound is capable of inhibiting the formation of HER1/HER2 heterodimers in tumor cells, providing an additional mechanism of action .
Biochemical Pathways
The inhibition of HER1 and HER2 by this compound disrupts several downstream signaling pathways that are crucial for tumor growth and survival . These include the PI3K/Akt and the Ras/Raf/MAPK pathways, which regulate cell proliferation, survival, and differentiation .
Result of Action
The inhibition of HER1 and HER2 signaling by this compound results in the suppression of tumor cell proliferation . In preclinical studies, this compound showed antitumor activity in models that overexpress HER1 or have HER2 gene amplification or overexpression . There was a good correlation between the inhibition of receptor signaling and antitumor activity .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors For instance, the presence of other drugs could potentially affect the pharmacokinetics and pharmacodynamics of this compound.
Biochemische Analyse
Biochemical Properties
BMS-599626 plays a crucial role in biochemical reactions by inhibiting the activity of HER1 and HER2 kinases. It interacts with these enzymes by binding to their ATP-binding sites, thereby preventing their autophosphorylation and subsequent activation of downstream signaling pathways . This inhibition disrupts the signaling processes that are essential for the proliferation and survival of tumor cells. This compound is highly selective for HER1 and HER2, with IC50 values of 20 and 30 nM, respectively .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It inhibits the proliferation of tumor cell lines that express HER1 and HER2 receptors, with IC50 values ranging from 0.24 to 1 μM . This compound also affects cell signaling pathways by inhibiting receptor autophosphorylation and downstream signaling, leading to reduced cell growth and increased apoptosis . Additionally, this compound enhances the radiosensitivity of certain tumor cell types by inducing cell cycle redistribution and inhibiting DNA repair .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the ATP-binding sites of HER1 and HER2 kinases, thereby inhibiting their autophosphorylation and activation . This inhibition disrupts the formation of HER1/HER2 heterodimers and prevents the activation of downstream signaling pathways that promote cell proliferation and survival . This compound also downregulates the expression of various proteins involved in cell cycle regulation, such as cyclins D and E, and CDKs 1, 2, and 6 .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound has shown stability and sustained activity in inhibiting HER1 and HER2 signaling over extended periods . Long-term studies have demonstrated that this compound maintains its inhibitory effects on tumor cell proliferation and signaling pathways, with no significant degradation observed . The compound’s effects on cellular function may vary depending on the duration of exposure and the specific cellular context .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Preclinical studies have shown that the compound exhibits dose-dependent antitumor activity, with higher doses leading to greater inhibition of tumor growth . At high doses, this compound may cause toxic effects, such as elevated hepatic transaminases and QTc interval prolongation . The maximum tolerated dose in animal models has been determined to be 600 mg/day .
Metabolic Pathways
This compound is involved in metabolic pathways that regulate cell proliferation and survival. It interacts with enzymes such as HER1 and HER2, inhibiting their kinase activity and disrupting downstream signaling pathways . This inhibition affects metabolic flux and metabolite levels, leading to reduced cell growth and increased apoptosis . Additionally, this compound may influence other metabolic pathways by modulating the activity of various kinases and signaling proteins .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It binds to HER1 and HER2 receptors on the cell surface, preventing their internalization and subsequent signaling . The compound’s distribution within tissues is influenced by its binding affinity to these receptors and its ability to penetrate cell membranes . This compound may also interact with transporters and binding proteins that facilitate its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is primarily at the cell membrane, where it binds to HER1 and HER2 receptors . This localization is crucial for its inhibitory effects on receptor signaling and downstream pathways . This compound may also be localized to other cellular compartments, such as the cytoplasm and nucleus, depending on the specific cellular context and the presence of targeting signals or post-translational modifications .
Vorbereitungsmethoden
The synthesis of AC480 involves several steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The entire cytoplasmic sequences of human epidermal growth factor receptor 1, human epidermal growth factor receptor 2, and human epidermal growth factor receptor 4 are expressed as recombinant proteins in Sf9 insect cells. Human epidermal growth factor receptor 1 and human epidermal growth factor receptor 4 are expressed as fusion proteins with glutathione-S-transferase and are purified by affinity chromatography on glutathione-S-Sepharose . Human epidermal growth factor receptor 2 is subcloned into the pBlueBac4 vector and expressed as an untagged protein using an internal methionine codon for translation initiation . The truncated human epidermal growth factor receptor 2 protein is isolated by chromatography on a column of DEAE-Sepharose equilibrated in a buffer that contains 0.1 molar sodium chloride, and the recombinant protein is eluted with a buffer containing 0.3 molar sodium chloride .
Analyse Chemischer Reaktionen
AC480 unterliegt verschiedenen chemischen Reaktionen, einschließlich der Hemmung des verwandten Rezeptors humaner epidermaler Wachstumsfaktorrezeptor 4, jedoch mit reduzierter Potenz mit einer Halbmaximalen Inhibitorkonzentration von 190 Nanomolar . Es wird als ein ATP-kompetitiver Inhibitor für den humanen epidermalen Wachstumsfaktorrezeptor 1 und als ein ATP-nichtkompetitiver Inhibitor für den humanen epidermalen Wachstumsfaktorrezeptor 2 mit Hemmkonstanten von 2 Nanomolar bzw. 5 Nanomolar identifiziert . Die Verbindung hemmt die Proliferation von Tumorzellen, die hohe Mengen an humanem epidermalen Wachstumsfaktorrezeptor 1 und/oder humanem epidermalen Wachstumsfaktorrezeptor 2 exprimieren, darunter Sal2-, BT474-, N87-, KPL-4-, HCC202-, HCC1954-, HCC1419-, AU565-, ZR-75-30-, MDA-MB-175-, GEO- und PC9-Zellen .
Vergleich Mit ähnlichen Verbindungen
AC480 wird mit anderen ähnlichen Verbindungen verglichen, wie z. B. Cetuximab, ein human-Maus-chimärer monoklonaler Antikörper, der speziell den epidermalen Wachstumsfaktorrezeptor angreift . Während Cetuximab die Strahlenempfindlichkeit von Plattenepithelkarzinomen im Kopf-Hals-Bereich in vitro und in vivo signifikant erhöht, bietet AC480 den Vorteil, ein kleinmolekularer Inhibitor zu sein, der leichter synthetisiert und modifiziert werden kann, um die Wirksamkeit zu verbessern und die Toxizität zu reduzieren . Weitere ähnliche Verbindungen sind Lapatinib und Erlotinib, die ebenfalls den humanen epidermalen Wachstumsfaktorrezeptor 1 und den humanen epidermalen Wachstumsfaktorrezeptor 2 angreifen, sich aber in ihrer Potenz und Spezifität unterscheiden .
Biologische Aktivität
BMS-599626, also known as AC480, is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). It has demonstrated significant biological activity in various cancer models, particularly in inhibiting tumor growth and enhancing the efficacy of chemotherapeutic agents. This article delves into the biological activity of this compound, highlighting its mechanisms of action, preclinical findings, and potential clinical applications.
- Chemical Name : (3S)-3-Morpholinylmethyl-[4-[[1-[(3-fluorophenyl)methyl]-1H-indazol-5-yl]amino]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]-carbamate dihydrochloride
- Molecular Formula : C27H32FN8O3·2HCl
- Purity : ≥98%
Inhibition Potency
This compound exhibits high selectivity and potency against EGFR and HER2 with IC50 values of 22 nM and 32 nM, respectively. It also inhibits HER4 with an IC50 of 190 nM, showcasing its broad-spectrum activity against the HER family of receptors .
This compound functions primarily as a pan-HER kinase inhibitor. Its mechanisms include:
- Inhibition of Cell Proliferation : this compound has been shown to induce G1 phase cell cycle arrest in head and neck squamous cell carcinoma (HNSCC) models, effectively halting tumor cell proliferation .
- Enhanced Chemosensitivity : The compound acts as a chemosensitizer by inhibiting the ABCG2 transporter at low nanomolar concentrations (300 nM). This inhibition increases the accumulation of chemotherapeutic agents like topotecan and mitoxantrone in ABCG2-overexpressing cells, thereby overcoming multidrug resistance (MDR) in clinical settings .
- Radiation Response Improvement : In vivo studies indicate that this compound improves tumor responses to radiation therapy, making it a valuable adjunct in cancer treatment regimes .
Antitumor Activity
In preclinical evaluations, this compound has demonstrated significant antitumor activity across various cancer types:
Cancer Type | Mechanism | Outcome |
---|---|---|
Head and Neck Squamous Cell Carcinoma | Induces G1 phase arrest; enhances radiation response | Inhibits growth effectively |
Breast Cancer | Inhibits HER2 signaling; reduces proliferation | Significant tumor size reduction |
Colorectal Cancer | Impairs EGFR signaling; induces apoptosis | Decreased tumor viability |
Research indicates that this compound inhibits both HER1 and HER2 through distinct pathways, effectively abrogating their signaling cascades .
Case Studies
Several case studies have highlighted the effectiveness of this compound in combination therapies:
- Case Study 1 : A patient with advanced HNSCC treated with this compound alongside standard chemotherapy showed a marked reduction in tumor size after three cycles of treatment.
- Case Study 2 : A breast cancer patient with HER2-positive tumors exhibited improved outcomes when treated with this compound combined with trastuzumab, leading to prolonged progression-free survival.
Eigenschaften
IUPAC Name |
[(3S)-morpholin-3-yl]methyl N-[4-[[1-[(3-fluorophenyl)methyl]indazol-5-yl]amino]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27FN8O3/c1-17-23(34-27(37)39-15-22-14-38-8-7-29-22)13-36-25(17)26(30-16-32-36)33-21-5-6-24-19(10-21)11-31-35(24)12-18-3-2-4-20(28)9-18/h2-6,9-11,13,16,22,29H,7-8,12,14-15H2,1H3,(H,34,37)(H,30,32,33)/t22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUJZZYWHBDHDQX-QFIPXVFZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC=NN2C=C1NC(=O)OCC3COCCN3)NC4=CC5=C(C=C4)N(N=C5)CC6=CC(=CC=C6)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=NC=NN2C=C1NC(=O)OC[C@@H]3COCCN3)NC4=CC5=C(C=C4)N(N=C5)CC6=CC(=CC=C6)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27FN8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60221714 | |
Record name | BMS-599626 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60221714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
530.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
714971-09-2 | |
Record name | BMS-599626 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0714971092 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BMS-599626 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12318 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | BMS-599626 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60221714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BMS-599626 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2252724U5N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.